molecular formula C44H31N5 B13414972 5-(2-Aminophenyl)-10,15,20-triphenylporphyrin

5-(2-Aminophenyl)-10,15,20-triphenylporphyrin

Cat. No.: B13414972
M. Wt: 629.7 g/mol
InChI Key: RVKMDTMJHIURKS-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)-10,15,20-triphenylporphyrin: is a synthetic organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The unique structure of this compound makes it a valuable compound for research and industrial applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminophenyl)-10,15,20-triphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as trifluoroacetic acid, to facilitate the formation of the porphyrin ring. The specific steps include:

    Condensation Reaction: Pyrrole and benzaldehyde derivatives are mixed in a solvent like dichloromethane.

    Cyclization: The mixture is heated under reflux with trifluoroacetic acid as a catalyst.

    Purification: The resulting product is purified using column chromatography to isolate the desired porphyrin compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants and catalysts.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

    Purification and Crystallization: Industrial purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Aminophenyl)-10,15,20-triphenylporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted porphyrins.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles like alkyl halides, acidic or basic catalysts.

Major Products Formed:

    Oxidized Derivatives: Formation of hydroxylated or ketone derivatives.

    Reduced Derivatives: Formation of amine or alcohol derivatives.

    Substituted Porphyrins: Formation of various substituted porphyrin compounds with different functional groups.

Scientific Research Applications

Chemistry: 5-(2-Aminophenyl)-10,15,20-triphenylporphyrin is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used as a model system to study the behavior of porphyrins in biological systems. It helps in understanding the role of porphyrins in processes like oxygen transport and photosynthesis.

Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells.

Industry: In the industrial sector, this compound is used in the development of sensors and dyes. Its photophysical properties make it suitable for use in optical devices and imaging technologies.

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)-10,15,20-triphenylporphyrin involves its ability to interact with molecular targets through its porphyrin ring. The compound can bind to metal ions, forming metalloporphyrins, which play a crucial role in various biochemical processes. The pathways involved include:

    Generation of Reactive Oxygen Species (ROS): Upon light activation, the compound generates ROS, which can induce cell damage and apoptosis in cancer cells.

    Metal Ion Coordination: The porphyrin ring can coordinate with metal ions, facilitating electron transfer reactions and catalytic processes.

Comparison with Similar Compounds

    Tetraphenylporphyrin: A closely related compound with four phenyl groups attached to the porphyrin ring.

    Hematoporphyrin: A naturally occurring porphyrin derivative used in medical applications.

    Chlorophyll: A natural porphyrin involved in photosynthesis in plants.

Uniqueness: 5-(2-Aminophenyl)-10,15,20-triphenylporphyrin is unique due to the presence of the amino group, which allows for additional functionalization and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C44H31N5

Molecular Weight

629.7 g/mol

IUPAC Name

2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline

InChI

InChI=1S/C44H31N5/c45-32-19-11-10-18-31(32)44-39-26-24-37(48-39)42(29-14-6-2-7-15-29)35-22-20-33(46-35)41(28-12-4-1-5-13-28)34-21-23-36(47-34)43(30-16-8-3-9-17-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2

InChI Key

RVKMDTMJHIURKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9)N3

Origin of Product

United States

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